4-Ethylpiperazine-1-sulfonamide
Overview
Description
4-Ethylpiperazine-1-sulfonamide is an organic compound with the molecular formula C₆H₁₅N₃O₂S It is a derivative of piperazine, a heterocyclic amine, and features a sulfonamide group, which is known for its presence in various pharmacologically active compounds
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 4-ethylpiperazine-1-sulfonamide belongs, are known to inhibit the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
This compound, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting the synthesis of folic acid . The disruption of folic acid synthesis hampers the growth and multiplication of bacteria, exerting a bacteriostatic effect .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the biochemical pathway of folic acid synthesis . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, this compound indirectly disrupts DNA synthesis, affecting the growth and reproduction of bacteria .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound . Factors such as solubility, permeability, stability, and interactions with transport proteins and metabolic enzymes can influence the ADME properties of a compound .
Result of Action
The molecular effect of this compound involves the inhibition of the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid . On a cellular level, this leads to a decrease in the availability of nucleotides, hampering DNA synthesis and thus inhibiting bacterial growth and reproduction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and the specific characteristics of the bacterial strain . For instance, certain bacteria have developed resistance mechanisms against sulfonamides, which can affect the efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylpiperazine-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-ethylpiperazine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonamide product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Ethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
4-Ethylpiperazine-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpiperazine-1-sulfonamide
- 4-Phenylpiperazine-1-sulfonamide
- 4-Benzylpiperazine-1-sulfonamide
Uniqueness
4-Ethylpiperazine-1-sulfonamide is unique due to its ethyl substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl or phenyl counterparts, the ethyl group provides a balance between hydrophobicity and steric effects, potentially leading to different pharmacokinetic and pharmacodynamic properties.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-ethylpiperazine-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S/c1-2-8-3-5-9(6-4-8)12(7,10)11/h2-6H2,1H3,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVMVXJZYYDDHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4114-84-5 | |
Record name | 4-ethylpiperazine-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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